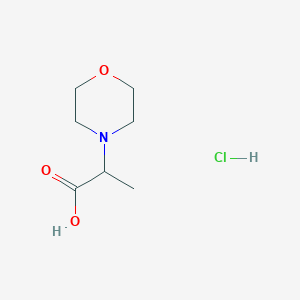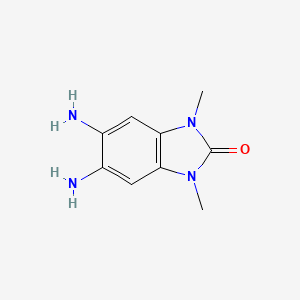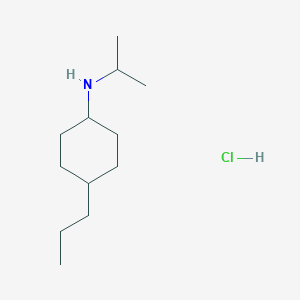
N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride
Übersicht
Beschreibung
“N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride” is a complex organic compound. Based on its name, it likely contains a cyclohexane ring, a common motif in many organic compounds .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nucleophilic substitution or addition. For instance, diisopropylethylamine, a related compound, is traditionally prepared by the alkylation of diisopropylamine with diethyl sulfate .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted. Related compounds, like diisopropylethylamine, are known to participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include its molecular weight, polarity, and functional groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
Generation of Diverse Compounds : N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride has been utilized as a starting material in various alkylation and ring closure reactions. This has led to the generation of a structurally diverse library of compounds, including dithiocarbamates, thioethers, and derivatives of pyrazolines, pyridines, and benzodiazepines (Roman, 2013).
Novel Synthesis Techniques : The compound has been involved in innovative synthesis techniques. For instance, it has been used in the synthesis of 3-(4-substitutedthiocarbamidophenyl)-N, N-dimethyl-3-Pyridin-2-yl-propan-1-amine, showcasing its versatility in pharmaceutical and medicinal chemistry (Tayade et al., 2012).
Conformation and Configuration Studies : Research has focused on determining the conformations and relative configurations of amines, including derivatives of N-(propan-2-yl)cyclohexanamine. These studies are crucial for understanding the structural aspects of these compounds (Montalvo-González et al., 2010).
Applications in Material Science
Polymer Modification : The amine has been used in the functional modification of polymers, like poly vinyl alcohol/acrylic acid hydrogels. Such modifications have been shown to increase the thermal stability and antibacterial activities of these polymers, indicating potential medical applications (Aly & El-Mohdy, 2015).
Building Blocks for Synthesis : It serves as a versatile building block for synthesis, as seen in the creation of 4-silacyclohexan-1-ones and (4-silacyclohexan-1-yl)amines containing various silicon protecting groups. This showcases its role in developing new compounds for industrial and pharmaceutical purposes (Fischer et al., 2014).
Bioconjugation and Pharmaceutical Research
Bioconjugation Mechanism : Studies on amide formation for bioconjugation in aqueous media have involved N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride. Understanding this mechanism is crucial for developing efficient bioconjugation techniques in pharmaceutical research (Nakajima & Ikada, 1995).
Antiviral Agent Development : The compound has been a basis for designing tricyclic compounds with unique amine moieties for the development of anti-influenza virus agents, highlighting its potential in therapeutic applications (Oka et al., 2001).
Ligation to Hyaluronan : It has been compared with other compounds like DMTMM for ligation of amines to hyaluronan in water. This research is significant in enhancing the efficiency of bioconjugation methods used in biomedical and pharmaceutical applications (D’Este et al., 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-propan-2-yl-4-propylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N.ClH/c1-4-5-11-6-8-12(9-7-11)13-10(2)3;/h10-13H,4-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYFIRRVHUXNPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)NC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



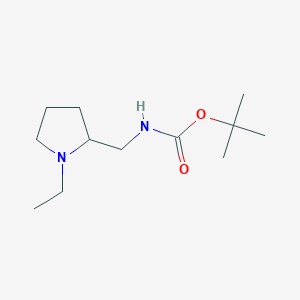
![N-({3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}methylidene)hydroxylamine](/img/structure/B1419356.png)
![4-{[3-(Chloromethyl)-1,2-oxazol-5-yl]methyl}morpholine](/img/structure/B1419357.png)
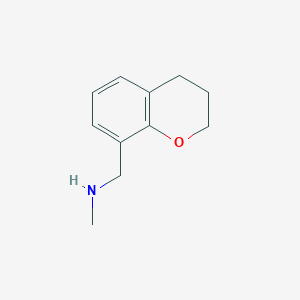
![1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B1419360.png)
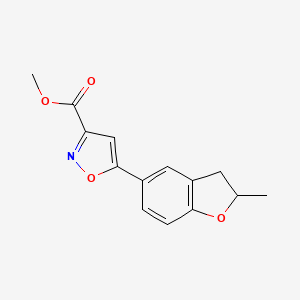
![Ethyl 4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1419363.png)

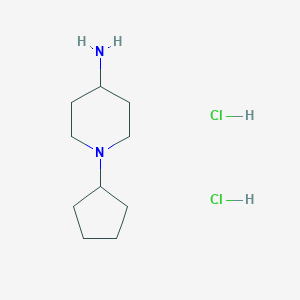
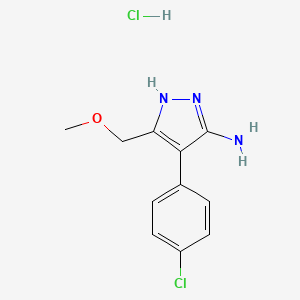
![[3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine hydrochloride](/img/structure/B1419370.png)
